7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one
Overview
Description
7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one typically involves the formation of intermediate compounds through a series of cyclization and condensation reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-Phenyl-7-(propan-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one lies in its specific arrangement of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-11-propan-2-yl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-11(2)20-9-8-13-14(10-20)24-16-15(13)17(22)21(18(23)19-16)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKVEABWQORAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365472 | |
Record name | CBMicro_032911 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-67-6 | |
Record name | CBMicro_032911 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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